Home > Products > Screening Compounds P96092 > 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid - 926252-17-7

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid

Catalog Number: EVT-3525813
CAS Number: 926252-17-7
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is a key intermediate compound used in the synthesis of Prasugrel, a thienopyridine antiplatelet agent. [] It is a synthetic compound, not found naturally. Its importance lies in its role as a precursor molecule in various chemical reactions, leading to the development of novel compounds with potential biological activities, particularly in the field of antiplatelet agents. []

Overview

4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and drug design. This compound features a unique thieno[3,2-c]pyridine moiety, which is known for its biological activity. The structural complexity and functional groups present in this compound make it a subject of interest for various scientific investigations.

Source

The information regarding the synthesis and properties of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can be found in various academic publications and chemical databases. Notable sources include research articles from journals such as MDPI and PMC, which provide insights into its synthesis and applications in medicinal chemistry .

Classification

This compound belongs to the class of oxo acids and is characterized by the presence of both a carboxylic acid group and a ketone group. Its thieno[3,2-c]pyridine structure places it within the broader category of heterocyclic compounds, which are widely studied for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid typically involves multi-step organic reactions. A common method includes the use of thieno[3,2-c]pyridine derivatives as starting materials. The synthesis may involve condensation reactions followed by oxidation steps to introduce the keto group.

Technical Details

  1. Starting Materials: Thieno[3,2-c]pyridine derivatives and butanoic acid derivatives are often used.
  2. Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide to facilitate the introduction of the keto group.
  3. Conditions: Reactions are typically carried out under reflux conditions in suitable solvents like ethanol or dichloromethane to ensure complete reaction.
Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₈N₂O₃S
  • Molecular Weight: Approximately 240.26 g/mol
  • Structural Features: The compound contains a thieno[3,2-c]pyridine ring fused with a butanoic acid moiety.
Chemical Reactions Analysis

Reactions

The reactivity of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid can be explored through various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Reduction: The keto group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: The compound can participate in Mannich reactions or other condensation reactions to form more complex molecules.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and purities.

Mechanism of Action

Process

The mechanism of action for compounds like 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It could also bind to receptors influencing cellular signaling pathways.

Data

Research indicates that similar compounds have shown potential in modulating autophagy and exhibiting anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  2. Reactivity: Reacts with nucleophiles due to the presence of electrophilic carbonyl groups.
Applications

Scientific Uses

4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid is primarily investigated for its potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new anti-inflammatory or anticancer agents.
  2. Biochemical Research: Studying its effects on cellular processes like autophagy and apoptosis .
  3. Pharmaceutical Development: Exploring its efficacy in drug formulations targeting specific diseases.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural diversity in drug design and development.

Introduction to the Thienopyridine Scaffold in Medicinal Chemistry

Structural Classification of Fused Heterocyclic Systems

Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry, combining the pharmacological advantages of multiple heterocyclic rings within a single molecular architecture. Thieno[3,2-c]pyridine derivatives belong to the class of bicyclic fused systems where a thiophene ring is annulated to a pyridine ring, creating a privileged scaffold with distinctive electronic and spatial properties. The specific fusion pattern ([3,2-c]) indicates the thiophene's third and second atoms connect to the pyridine's carbon atoms at positions 2 and 3, respectively. This arrangement creates a partially saturated system, as evidenced in 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid where the central ring exists in its 4,5,6,7-tetrahydro form [1] [2]. The molecular formula (C₁₁H₁₃NO₃S) confirms the bicyclic core structure decorated with a keto-carboxylic acid chain. This specific substitution pattern introduces both hydrogen-bond acceptor (ketone) and donor/acceptor (carboxylic acid) functionalities, significantly influencing the molecule's physicochemical profile and potential for target interactions [2] [4].

Table 1: Structural Characteristics of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic Acid

CharacteristicValue/DescriptorSource/Confirmation Method
IUPAC Name4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid [1] [4]
CAS Registry Number926252-17-7 [4]
Molecular FormulaC₁₁H₁₃NO₃S [2] [4]
Molecular Weight239.29 g/mol [4]
SMILESC1CN(CC2=C1SC=C2)C(=O)CCC(=O)O [2]
Key Structural FeaturesFused bicyclic thienopyridine core (6,7-dihydro-4H-thieno[3,2-c]pyridine), Ketone linker (4-oxo), Butanoic acid chain [1] [2]

Significance of Thieno[3,2-c]pyridine Derivatives in Drug Discovery

Thieno[3,2-c]pyridine derivatives constitute a pharmaceutically significant chemotype due to their structural similarity to biologically active molecules interacting with diverse enzyme families and receptors. The core scaffold is a bioisostere of other fused bicyclic systems like indoles, quinolines, and isoquinolines, often mimicking their pharmacophoric features while offering distinct electronic and metabolic properties. The partially saturated 6,7-dihydro-4H-thieno[3,2-c]pyridine moiety present in 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid provides conformational flexibility compared to fully aromatic systems, potentially allowing for better adaptation within binding pockets. This specific core is recognized as a valuable intermediate in synthesizing more complex bioactive molecules targeting various therapeutic areas [1] [4] . Research on structurally related fused heterocycles, such as β-carboline-pyrazoline hybrids derived from pyrido[3,4-b]indole, demonstrates potent anti-leishmanial activity (EC₅₀ values reaching 1.47 µM), highlighting the broader potential of such frameworks in combating neglected tropical diseases [5]. Furthermore, patents covering 6,7-dihydrothieno[3,2-d]pyrimidines (closely related structures) for treating inflammatory diseases underscore the therapeutic relevance of this scaffold class, particularly in modulating immune responses and inflammatory pathways .

Role of Carboxylic Acid Functionalization in Bioactive Molecule Design

The incorporation of a carboxylic acid moiety, as seen in the butanoic acid chain of 4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid, is a strategic design element in medicinal chemistry. This functional group serves multiple critical roles. Primarily, it significantly modulates the molecule's physicochemical properties, notably increasing water solubility (compared to the parent scaffold alone) and influencing the ionization state across physiological pH ranges. The predicted pKa of similar carboxylic acid-containing fused heterocycles suggests ionization occurs readily under physiological conditions . This ionization state is crucial for forming strong electrostatic interactions (salt bridges) and hydrogen bonds with complementary basic (e.g., arginine, lysine, histidine) and polar residues within target protein binding sites. The four-atom spacer (butanoic acid) between the ketone and the carboxylic acid provides conformational flexibility and an optimal distance for engaging with distal binding elements, potentially forming bidentate interactions. Furthermore, carboxylic acid groups are common pharmacophores in drugs targeting metalloenzymes (e.g., angiotensin-converting enzyme inhibitors, matrix metalloproteinase inhibitors) where they coordinate essential metal ions like zinc. The presence of the carboxylic acid also offers a versatile handle for further chemical modification, such as amide coupling reactions to generate prodrugs (e.g., esters) or to append additional pharmacophoric elements, thereby expanding structure-activity relationship exploration around the core thienopyridine scaffold [2] [4] .

Table 2: Related Bioactive Compounds Featuring Fused Heterocyclic Scaffolds with Carboxylic Acid Moieties

Compound NameCore StructureMolecular FormulaKey Features/Biological RelevanceReference
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid6,7-Dihydro-4H-thieno[3,2-c]pyridineC₁₁H₁₃NO₃SIntermediate with ketone-carboxylic acid linker, research use [1] [2] [4]
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-oneC₇H₇NOSCore scaffold building block without extended acid chain [3]
(4-OXO-6,7-DIHYDRO-4H,5H-CYCLOPENTA[4,5]THIENO-[2,3-D]PYRIMIDIN-3-YL)-ACETIC ACIDCyclopenta[4,5]thieno[2,3-d]pyrimidineC₁₁H₁₀N₂O₃STricyclic system with acetic acid linker, research chemical
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acidβ-Carboline (Pyrido[3,4-b]indole)C₁₉H₁₄N₂O₂Key intermediate for anti-leishmanial hybrid molecules [5]

Properties

CAS Number

926252-17-7

Product Name

4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoic acid

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C11H13NO3S/c13-10(1-2-11(14)15)12-5-3-9-8(7-12)4-6-16-9/h4,6H,1-3,5,7H2,(H,14,15)

InChI Key

WSAMPYWVKZAUBK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.